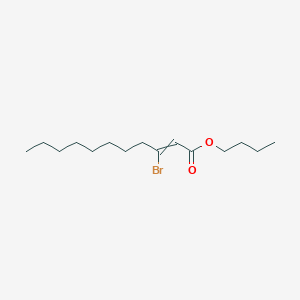
Butyl 3-bromoundec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It is an ester derived from the reaction of butanol and 3-bromoundec-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromoundec-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of butyl 3-hydroxyundec-2-enoate.
Reduction: Formation of butyl 3-bromoundec-2-enol.
Oxidation: Formation of 3-bromoundec-2-enoic acid.
Scientific Research Applications
Butyl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of butyl 3-bromoundec-2-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactant that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-chloroundec-2-enoate
- Butyl 3-iodoundec-2-enoate
- Butyl 3-fluoroundec-2-enoate
Uniqueness
Butyl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity is advantageous in various synthetic applications, making this compound a valuable compound in organic chemistry.
Properties
CAS No. |
832734-27-7 |
|---|---|
Molecular Formula |
C15H27BrO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-3-5-7-8-9-10-11-14(16)13-15(17)18-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
QEOMIYDYRBIKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















